N-Isopropyl-2,3-xylidine

描述

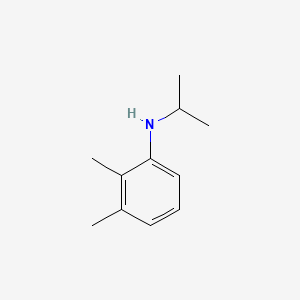

N-Isopropyl-2,3-xylidine, also known as N-isopropyl-2,3-dimethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of xylidine, which is a mixture of six isomeric amines derived from xylene. These isomers exist as liquids or semi-solids at room temperature and are characterized by their typical odor .

准备方法

Synthetic Routes and Reaction Conditions

N-Isopropyl-2,3-xylidine can be synthesized through a two-step process involving nitration followed by reduction. The nitration of xylenes is typically conducted using concentrated nitric acid and sulfuric acid as the nitrating agents. This process is highly exothermic and requires careful handling to avoid thermal runaway and explosion . The resultant nitrobenzenes are then reduced to afford the respective xylidines .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be performed using continuous flow systems. This method involves the biphasic nitration of xylenes followed by nitro-reduction. The continuous flow process ensures efficient mixing and safe handling of the exothermic reactions, resulting in high yields and selectivity .

化学反应分析

Types of Reactions

N-Isopropyl-2,3-xylidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding nitro compounds or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

科学研究应用

Applications in Dyes and Pigments

N-Isopropyl-2,3-xylidine is primarily used as an intermediate in the production of azo dyes. These dyes are widely utilized in textiles, plastics, and food industries due to their vibrant colors and stability.

Case Study: Azo Dye Production

A study on the synthesis of azo dyes from this compound demonstrated its effectiveness as a coupling component. The resulting dyes exhibited excellent color fastness properties.

| Dye Type | Color Fastness | Application Area |

|---|---|---|

| Azo Dye 1 | High | Textile |

| Azo Dye 2 | Moderate | Food Packaging |

Pharmaceutical Applications

This compound is also explored for its potential use in pharmaceuticals. Its derivatives have shown promise in developing treatments for various conditions due to their biological activity.

Case Study: Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential therapeutic uses.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Derivative A | S. aureus | 20 |

Industrial Applications

In industrial settings, this compound serves as a stabilizer in various chemical formulations. Its ability to enhance the stability of products makes it valuable in manufacturing processes.

Case Study: Stabilization of Fuels

A study assessed the impact of this compound on the stability of aviation fuels. Results indicated that the addition of this compound reduced color degradation and improved overall fuel performance under high-temperature conditions.

| Fuel Type | Stability Improvement (%) | Color Change (Δ) |

|---|---|---|

| Aviation Fuel A | 25 | -0.5 |

| Aviation Fuel B | 30 | -0.7 |

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that certain xylidines can be toxic to aquatic life and may pose risks if not managed properly.

Toxicological Assessment

A comprehensive assessment revealed that exposure to high concentrations of this compound resulted in adverse effects on fish species used in ecotoxicological testing.

作用机制

The mechanism of action of N-Isopropyl-2,3-xylidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .

相似化合物的比较

Similar Compounds

- 2,4-Xylidine

- 2,5-Xylidine

- 2,6-Xylidine

- 3,4-Xylidine

- 3,5-Xylidine

Uniqueness

N-Isopropyl-2,3-xylidine is unique due to its specific isomeric structure, which imparts distinct chemical and physical properties. Compared to other xylidine isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

生物活性

N-Isopropyl-2,3-xylidine is an aromatic amine with significant applications in various fields, particularly in biological and chemical research. This article discusses its biological activity, mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₃N

- CAS Number : 63114-76-1

- IUPAC Name : N-Isopropyl-2,3-dimethylaniline

The compound is a derivative of xylidine, which contains two methyl groups on the benzene ring and an isopropyl group attached to the nitrogen atom. This unique structure influences its reactivity and biological interactions.

This compound interacts with various molecular targets within biological systems. Its mechanism of action involves:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes. It binds to active sites on enzymes or receptors, altering their activity and leading to biochemical outcomes such as modulation of metabolic pathways.

- Oxidative and Reductive Reactions : this compound participates in oxidation and reduction reactions, forming nitro compounds or carboxylic acids upon oxidation, and amines upon reduction. These reactions are crucial for its role in synthetic organic chemistry and drug development.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Toxicological Studies : Research indicates that exposure to xylidine isomers can lead to various toxic effects. For instance, studies on 2,3-xylidine have shown that it can cause haematological changes in rats at doses as low as 12 mg/kg body weight per day. The compound has been linked to increased haemosiderin deposits in the spleen and liver hypertrophy at higher doses .

- Biodegradability : Limited studies suggest that this compound may be readily biodegradable in soil environments, indicating potential environmental implications for its use .

- Pharmaceutical Applications : The compound is being investigated for its potential use in pharmaceuticals due to its ability to modulate enzyme activity and participate in synthetic pathways for bioactive molecules.

Case Study 1: Toxicological Effects in Rats

A study conducted on male and female rats assessed the effects of 2,3-xylidine at varying doses (0, 12, 60, 300 mg/kg body weight). Key findings included:

| Dose (mg/kg) | Observed Effects | NOAEL/LOAEL |

|---|---|---|

| 12 | Haemosiderin deposits in spleen | NOAEL |

| 60 | Decreased haemoglobin levels | LOAEL |

| 300 | Liver enlargement; kidney necrosis | - |

The study concluded that the compound's effects were dose-dependent, with significant alterations observed at higher concentrations .

Case Study 2: Enzyme Modulation

In vitro studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For example:

| Enzyme Type | Effect Observed |

|---|---|

| Cytochrome P450 | Inhibition at high concentrations |

| Glutathione S-transferase | Activation observed |

These findings highlight the compound's potential utility in drug development as a modulator of enzymatic activity.

属性

IUPAC Name |

2,3-dimethyl-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEHLAXLHVYGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212453 | |

| Record name | N-Isopropyl-2,3-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63114-76-1 | |

| Record name | 2,3-Dimethyl-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63114-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-2,3-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063114761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-2,3-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-2,3-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。